2-Benzylsulfanyl-1-cyclopropyl-ethanone

Description

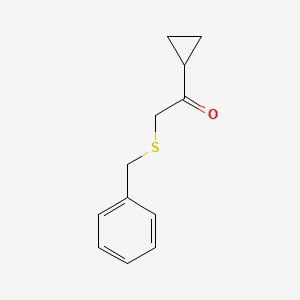

Structure

3D Structure

Properties

Molecular Formula |

C12H14OS |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

2-benzylsulfanyl-1-cyclopropylethanone |

InChI |

InChI=1S/C12H14OS/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

RYCNDAILBKNHID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CSCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylsulfanyl 1 Cyclopropyl Ethanone

Foundational Synthetic Routes to α-Sulfanyl Ketones

The introduction of a sulfur moiety at the α-position to a ketone can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions. Key foundational routes are summarized in the table below.

One of the most common and direct methods involves the nucleophilic substitution of an α-haloketone with a thiol or thiolate. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This approach is widely applicable and benefits from the commercial availability of a diverse range of thiols and the accessibility of α-haloketones through the direct halogenation of corresponding ketones. mdpi.com

Another significant strategy is the conjugate addition of thiols to α,β-unsaturated ketones, a type of thia-Michael addition. This reaction is highly efficient for creating β-sulfanyl ketones, which can then potentially be transformed into their α-sulfanyl isomers, although this often requires additional synthetic steps.

More contemporary methods include radical-mediated processes. For instance, N-heterocyclic carbene (NHC)-catalyzed radical-radical coupling has been developed for the synthesis of α-sulfonyl ketones, which are related to α-sulfanyl ketones. These methods often feature mild reaction conditions and broad substrate scope.

| Synthetic Method | Key Reactants | General Reaction Conditions | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | α-Haloketone, Thiol/Thiolate | Typically requires a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., acetone, DMF). | Direct, high-yielding, and utilizes readily available starting materials. |

| Thia-Michael Addition | α,β-Unsaturated Ketone, Thiol | Often base-catalyzed; can sometimes proceed under neutral or acidic conditions. | Excellent for synthesizing β-sulfanyl ketones; atom-economical. |

| Pummerer Rearrangement | Sulfoxide (B87167), Activating Agent (e.g., Acetic Anhydride) | Involves the rearrangement of a sulfoxide to an α-acyloxy thioether, which can be hydrolyzed. | Useful for specific substrates where direct α-functionalization is challenging. |

Specific Preparative Strategies for 2-Benzylsulfanyl-1-cyclopropyl-ethanone

A detailed search of the scientific literature did not yield any publications describing the specific synthesis of this compound. Therefore, this section will focus on plausible and scientifically sound approaches derived from general methodologies.

Given the absence of a reported synthesis, a highly viable and logical approach for preparing this compound is through the nucleophilic substitution of an α-halo-1-cyclopropyl-ethanone with benzyl (B1604629) mercaptan.

The most practical precursor for this reaction is 2-bromo-1-cyclopropyl-ethanone. This α-haloketone can be synthesized by the alpha-bromination of cyclopropyl (B3062369) methyl ketone. This bromination is typically carried out using molecular bromine (Br₂) in a solvent such as methanol (B129727) at controlled, low temperatures (e.g., 0-10 °C). chemicalbook.com

Once 2-bromo-1-cyclopropyl-ethanone is obtained, it can be reacted with benzyl mercaptan (also known as phenylmethanethiol) in the presence of a suitable base. The base, such as potassium carbonate or sodium ethoxide, deprotonates the thiol to form the more nucleophilic thiolate anion (benzylthiolate). This anion then displaces the bromide from the α-carbon of the ketone to form the desired C-S bond, yielding this compound.

The proposed reaction is outlined below:

Step 1: α-Bromination of Cyclopropyl Methyl Ketone (C₃H₅)C(O)CH₃ + Br₂ → (C₃H₅)C(O)CH₂Br + HBr

Step 2: Nucleophilic Substitution with Benzyl Mercaptan (C₃H₅)C(O)CH₂Br + C₆H₅CH₂SH + Base → (C₃H₅)C(O)CH₂SCH₂C₆H₅ + [Base-H]⁺Br⁻

| Step | Reactants | Key Reagents & Solvents | Product |

|---|---|---|---|

| 1 | Cyclopropyl methyl ketone | Bromine (Br₂), Methanol | 2-Bromo-1-cyclopropyl-ethanone |

| 2 | 2-Bromo-1-cyclopropyl-ethanone, Benzyl mercaptan | Potassium Carbonate (K₂CO₃), Acetone or DMF | This compound |

Scalability Considerations in this compound Synthesis

The feasibility of scaling up the proposed synthesis of this compound hinges on the availability and cost of the starting materials, as well as the efficiency and safety of the reaction steps on an industrial scale.

Starting Material Availability:

Cyclopropyl methyl ketone: This starting material is commercially available and can be prepared on a large scale through several established methods. One common industrial route involves the intramolecular cyclization of 5-chloro-2-pentanone, which is itself derived from α-acetyl-γ-butyrolactone. guidechem.comorgsyn.org Another approach uses 2-methylfuran (B129897) as a raw material, which undergoes hydrogenolysis, chlorination, and subsequent ring-closing to yield the target ketone, a process noted for its suitability for industrial production. google.com

Benzyl mercaptan: This is a high-production-volume (HPV) chemical. nih.gov Industrial manufacturing typically involves the reaction of benzyl chloride with sodium hydrosulfide (B80085) or ammonium (B1175870) hydrosulfide. nih.govgoogle.com These methods are well-established for large-scale production.

Reaction Scalability:

α-Bromination: The bromination of ketones is a standard industrial process. However, handling molecular bromine on a large scale requires specialized equipment and stringent safety protocols due to its corrosive and toxic nature. The reaction is exothermic and requires careful temperature control to prevent side reactions, such as di- or tri-bromination. The use of alternative, safer brominating agents could be explored for a greener process.

Nucleophilic Substitution: The S-alkylation of thiols with alkyl halides is a robust and widely used reaction in industrial settings. These reactions are generally high-yielding and can be run at moderate temperatures. The primary challenges on a large scale include managing the malodorous nature of benzyl mercaptan and ensuring efficient separation of the product from the salt byproduct and any unreacted starting materials. The use of phase-transfer catalysts could potentially improve reaction efficiency and scalability.

Chemical Reactivity and Mechanistic Investigations of 2 Benzylsulfanyl 1 Cyclopropyl Ethanone

Reactivity of the Ethanone (B97240) Moiety

The ethanone portion of the molecule, characterized by a carbonyl group attached to a cyclopropyl (B3062369) ring, is the primary site for a variety of nucleophilic and electrophilic reactions.

The carbonyl carbon of 2-Benzylsulfanyl-1-cyclopropyl-ethanone is electrophilic and thus susceptible to attack by nucleophiles. One documented reaction is its use in the synthesis of hydantoin (B18101) derivatives, which are of interest as metalloproteinase inhibitors. nih.govnih.govacs.org

Specifically, this compound undergoes a condensation reaction with sodium cyanide and ammonium (B1175870) carbonate. nih.govacs.org This reaction proceeds via the Bucherer-Bergs reaction pathway to form 5-(benzylsulfanylmethyl)-5-cyclopropyl-imidazolidine-2,4-dione.

| Reactants | Reagents | Product | Reaction Type |

| This compound | Sodium Cyanide, Ammonium Carbonate | 5-(Benzylsulfanylmethyl)-5-cyclopropyl-imidazolidine-2,4-dione | Condensation (Bucherer-Bergs) |

This table is based on data from patent literature describing the synthesis of hydantoin derivatives. nih.govacs.org

While specific studies on other nucleophilic additions are not available for this particular molecule, it is expected to react with common nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165) in a manner typical for ketones.

The carbon atom alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. Research on related α-sulfanyl ketones suggests that this position can be functionalized, although no specific examples for this compound have been documented. The presence of the sulfur atom can influence the regioselectivity and stereoselectivity of these reactions.

Detailed studies on the chemoselective oxidation and reduction of this compound are not present in the current body of scientific literature. It is anticipated that the ketone can be reduced to the corresponding alcohol, 2-benzylsulfanyl-1-cyclopropyl-ethanol, using standard reducing agents like sodium borohydride. The chemoselectivity of such a reaction would be important to avoid the reduction of other functional groups or cleavage of the benzylsulfanyl moiety.

Conversely, oxidation of the ethanone moiety is less common without cleaving the molecule.

Transformations Involving the Benzylsulfanyl Group

The benzylsulfanyl group introduces a sulfur atom that can participate in its own set of unique reactions.

There is no specific information available regarding sulfur-mediated reactions or ligand exchange processes for this compound. In general, the sulfur atom in such compounds can act as a soft nucleophile and can be involved in various cyclization and rearrangement reactions.

The sulfur atom of the benzylsulfanyl group is susceptible to oxidation. It can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. While no specific experimental data for the oxidation of this compound has been found, the general transformation is well-established for other sulfides.

Common oxidizing agents for the conversion of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures or hydrogen peroxide. Stronger oxidizing conditions can lead to the formation of the sulfone.

Predicted Oxidation Products:

| Starting Material | Oxidized Product (Sulfoxide) | Oxidized Product (Sulfone) |

| This compound | 2-(Benzensulfinyl)-1-cyclopropyl-ethanone (Predicted) | 2-(Benzensulfonyl)-1-cyclopropyl-ethanone (Predicted) |

This table represents predicted products based on general chemical principles of sulfide (B99878) oxidation, as specific research on this compound is unavailable.

Reactivity and Stability of the Cyclopropyl Ring System

The cyclopropyl ring, with its inherent strain energy of approximately 27.5 kcal/mol, is the most reactive component of the this compound molecule. This strain arises from the deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to 60°. Consequently, the carbon-carbon bonds of the cyclopropyl ring possess significant p-character and are susceptible to cleavage under various reaction conditions, leading to ring-opening products.

Thermal and Photochemical Stability Considerations

In the absence of catalysts or other reagents, the cyclopropyl ketone moiety is expected to exhibit moderate thermal stability. Gas-phase pyrolysis of simple cyclopropyl ketones typically requires high temperatures to induce decomposition. For instance, the thermal decomposition of 2-cyclopentenone, a related cyclic ketone, is studied at temperatures ranging from 1000 to 1400 K. acs.org It is anticipated that significant thermal energy would be required to induce non-catalyzed cleavage of the cyclopropyl ring in this compound.

Photochemically, cyclopropyl ketones can undergo a variety of transformations. The nature of the aliphatic side chain can have a pronounced effect on the mode of photo-decomposition. unt.edu Upon irradiation, Norrish Type I cleavage is a common pathway for ketones, which would involve the formation of a radical pair. The subsequent reactions of these radicals could lead to a variety of products, including ring-opened isomers and fragmentation products. The presence of the benzylsulfanyl group may influence the photochemical behavior by providing an alternative site for radical stabilization.

Acid- and Base-Catalyzed Ring Opening Reactions

The cyclopropyl ring of this compound is susceptible to ring-opening under both acidic and basic conditions. The course of these reactions is highly dependent on the nature of the catalyst and the reaction conditions.

Acid-Catalyzed Ring Opening:

In the presence of acid, the carbonyl oxygen is protonated, which activates the cyclopropyl ring towards nucleophilic attack. nist.gov The subsequent ring-opening can proceed through different pathways, often leading to the formation of a more stable carbocation intermediate. For aryl cyclopropyl ketones, acid catalysis can lead to cyclization reactions, forming tetralones. rsc.org The reaction of cyclopropyl ketones with trimethylsilyl (B98337) iodide is a well-established method for ring-opening to afford β,γ-unsaturated ketones. acs.orgibm.com A catalytic asymmetric ring-opening reaction of cyclopropyl ketones with β-naphthols has been achieved using a chiral N,N′-dioxide–scandium(III) complex, yielding chiral β-naphthol derivatives. rsc.org

| Catalyst | Nucleophile/Reagent | Product Type | Reference |

| Acid (general) | - | Tetralones (for aryl cyclopropyl ketones) | rsc.org |

| Trimethylsilyl iodide | Iodide | β,γ-Unsaturated ketones | acs.orgibm.com |

| Chiral N,N′-dioxide–Sc(III) complex | β-Naphthols | Chiral β-naphthol derivatives | rsc.org |

Base-Catalyzed Ring Opening:

Under basic conditions, the reaction can be initiated by the formation of an enolate at the α-position to the carbonyl group. However, a more common pathway for ring-opening of activated cyclopropanes under basic or nucleophilic conditions involves the attack of a nucleophile on one of the cyclopropyl carbons. Phosphine-promoted ring-opening and recyclization of cyclopropyl ketones has been reported to access hydrofluorenones, representing an acid-free method for such transformations. acs.org

Cycloaddition and Rearrangement Pathways

Cyclopropyl ketones are versatile substrates for various cycloaddition and rearrangement reactions, often proceeding through ring-opening to form a 1,3-dipole or a related reactive intermediate.

Cycloaddition Reactions:

Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes are a powerful tool for the synthesis of five-membered rings. These reactions can be promoted by various methods, including visible light photocatalysis and samarium(II) iodide catalysis. nih.govnih.gov In these reactions, the cyclopropyl ketone acts as a three-carbon component after a single-electron reduction to the corresponding radical anion, which triggers the ring-opening. Both aryl and alkyl cyclopropyl ketones can participate in these cycloadditions. nih.govnih.gov Nickel-catalyzed cycloaddition processes involving simple cyclopropyl ketones have also been developed. acs.org

| Reaction Type | Reagent/Catalyst | Reaction Partner | Product | Reference |

| [3+2] Cycloaddition | Visible Light Photocatalysis (Ru(bpy)₃²⁺) | Olefins | Substituted Cyclopentanes | nih.gov |

| [3+2] Cycloaddition | SmI₂ | Alkenes, Alkynes | Substituted Cyclopentanes/Cyclopentenes | nih.gov |

| Dimerization/Crossed Reaction | Ni(COD)₂ / Imidazolium Chloride | Enones | Substituted Cyclopentanes | acs.org |

Rearrangement Pathways:

The Cloke-Wilson rearrangement is a characteristic thermal or acid-catalyzed rearrangement of cyclopropyl ketones to form dihydrofurans. rsc.org This reaction involves the cleavage of a carbon-carbon bond of the cyclopropyl ring followed by cyclization. The rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations has also been studied. acs.org Uncatalyzed cascade ring-opening/recyclization reactions of cyclopropyl aryl ketones have been observed to generate indenones and fluorenones, with the product distribution being influenced by solvent, temperature, and substituents. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Benzylsulfanyl 1 Cyclopropyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To be populated with experimental or reliably predicted data.

High-Resolution Proton Nuclear Magnetic Resonance (¹H-NMR)

A detailed analysis of the ¹H-NMR spectrum would be presented here, including a data table of chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J), and integration values for each proton in the 2-Benzylsulfanyl-1-cyclopropyl-ethanone molecule. The discussion would focus on the assignment of each signal to the corresponding protons of the cyclopropyl (B3062369), ethanone (B97240), and benzylsulfanyl moieties.

Table 1: ¹H-NMR Spectroscopic Data for this compound (Data currently unavailable)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

This section would provide a thorough analysis of the ¹³C-NMR spectrum. A data table would list the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the cyclopropyl ring, the methylene (B1212753) carbons, and the aromatic carbons of the benzyl (B1604629) group.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Data currently unavailable)

| Carbon Assignment | Chemical Shift (δ, ppm) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

An analysis of 2D-NMR data, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be detailed here. This would explain how these techniques confirm the connectivity of protons and carbons within the molecular structure, solidifying the assignments made from 1D-NMR data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

To be populated with experimental or reliably predicted data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

This subsection would present the exact mass of the molecular ion obtained from HRMS analysis. This data would be used to confirm the elemental composition and molecular formula of this compound with a high degree of accuracy.

Table 3: HRMS Data for this compound (Data currently unavailable)

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| C₁₂H₁₄OS |

Characteristic Fragmentation Patterns of this compound

A discussion of the mass spectrometry fragmentation patterns would be provided. This would involve the identification of key fragment ions and the proposal of plausible fragmentation pathways. This analysis is crucial for confirming the different structural units within the molecule.

Table 4: Major Fragment Ions of this compound in Mass Spectrometry (Data currently unavailable)

| m/z | Proposed Fragment Structure |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the cyclopropyl ring, the ketone group, the thioether linkage, and the benzyl group.

The presence of the ketone (C=O) group is typically indicated by a strong absorption band in the region of 1680-1725 cm⁻¹. The specific frequency can be influenced by the adjacent cyclopropyl group. Cyclopropyl ketones often show a carbonyl stretching frequency that is slightly lower than that of typical acyclic ketones due to the unique electronic properties of the cyclopropyl ring. nist.govlibretexts.org

The cyclopropyl group itself would likely present C-H stretching vibrations above 3000 cm⁻¹, characteristic of hydrogens on a strained ring, and various C-C ring deformation modes at lower frequencies. The aromatic benzyl group would display characteristic C-H stretching absorptions for the aromatic ring around 3030-3100 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The CH₂ group of the benzyl moiety would show C-H stretching vibrations around 2850-2960 cm⁻¹.

The thioether (C-S) linkage generally produces weak absorption bands in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹, which can sometimes be difficult to definitively assign. pressbooks.pub

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium to Weak | Aromatic and Cyclopropyl C-H Stretch |

| ~2960 - 2850 | Medium to Weak | Aliphatic C-H Stretch (CH₂) |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1600, 1495, 1450 | Medium to Weak | Aromatic C=C Ring Stretch |

| ~1020 | Medium | Cyclopropyl Ring Vibration |

| ~700 - 600 | Weak | C-S Stretch (Thioether) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.orglibretexts.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths and angles of the entire molecule. The cyclopropyl ring is expected to have C-C bond lengths of approximately 1.51 Å. The C=O bond of the ketone is anticipated to be around 1.22 Å. The C-S bond lengths in the benzylsulfanyl group are typically in the range of 1.81-1.82 Å, and the S-CH₂ bond would be of a similar length. The C-S-C bond angle in thioethers is generally around 100-105°. nih.gov

Table 2: Predicted Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (representative examples) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 1500 - 2000 |

| Z | 4 |

Theoretical and Computational Chemistry Studies on 2 Benzylsulfanyl 1 Cyclopropyl Ethanone

Electronic Structure and Molecular Orbital Analysis

There are currently no published studies focusing on the electronic structure or molecular orbital properties of 2-Benzylsulfanyl-1-cyclopropyl-ethanone.

Density Functional Theory (DFT) Applications to this compound

No specific applications of Density Functional Theory (DFT) to analyze the electronic properties, such as orbital energies (HOMO/LUMO), electron density distribution, or electrostatic potential maps of this compound have been reported in the scientific literature.

Ab Initio Quantum Chemical Methods for Ground State Properties

Similarly, a search for research utilizing ab initio quantum chemical methods to determine the ground state properties of this compound yielded no results. Such studies would typically provide insights into its optimized geometry, vibrational frequencies, and other fundamental quantum mechanical characteristics.

Conformational Analysis and Potential Energy Surfaces

An exploration for studies on the conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, did not retrieve any relevant research. The flexibility of the benzylsulfanyl sidechain suggests a complex conformational space that remains uninvestigated.

Reaction Pathway Elucidation and Transition State Modeling of this compound Transformations

While the compound is used in chemical transformations, no computational studies have been published that elucidate the detailed reaction pathways or model the transition states for these processes. Such research would provide valuable mechanistic insights into how this compound participates in chemical reactions.

Molecular Docking and Dynamics Simulations (if applicable to derivatives)

There is no available research on molecular docking or molecular dynamics simulations involving derivatives of this compound. Although it is a precursor to enzyme inhibitors, computational studies modeling the interaction of its subsequent derivatives with their biological targets have not been specifically linked back to the theoretical properties of the parent ethanone (B97240) structure in the available literature.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

The reactivity of the ketone functional group in 2-Benzylsulfanyl-1-cyclopropyl-ethanone makes it a prime candidate for participation in cyclization reactions to form various heterocyclic systems. Its utility as a precursor for specific classes of nitrogen-containing heterocycles has been noted in synthetic chemistry.

Precursor for Hydantoin (B18101) Derivatives

This compound has been successfully employed as a key starting material in the synthesis of hydantoin derivatives. Hydantoins, a class of five-membered heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.

A documented synthetic route involves the reaction of this compound with a source of cyanide and carbonate, a process that leads to the formation of a spiro-hydantoin structure. In a typical procedure, the ethanone (B97240) is treated with sodium cyanide and ammonium (B1175870) carbonate in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and heated to facilitate the cyclization. This reaction, a variation of the Bucherer-Bergs reaction, proceeds through the formation of an aminonitrile intermediate which then cyclizes to the hydantoin ring system.

The reaction conditions for a representative synthesis are summarized in the table below:

| Reactant | Reagents | Solvent | Temperature | Reaction Time |

| This compound | Sodium Cyanide, Ammonium Carbonate | Ethanol/Water | 90 °C | 5 hours |

This synthetic application highlights the role of this compound as a direct precursor to complex hydantoin structures, which are valuable scaffolds in drug discovery.

Building Block for Fused Naphthyridine Systems

Information regarding the specific use of this compound as a building block for the synthesis of fused naphthyridine systems is not available in the reviewed scientific literature.

Utilization in Carbon-Carbon Bond Formation Reactions

While the cyclopropyl (B3062369) ketone moiety is known to participate in various carbon-carbon bond-forming reactions, specific examples detailing the utilization of this compound in such transformations have not been identified in the surveyed literature.

Development of Complex Molecular Architectures through this compound

There is no specific information available in the reviewed scientific literature concerning the application of this compound in the development of complex molecular architectures beyond its use in the synthesis of hydantoin derivatives.

Biological and Biochemical Research Applications of Derivatives of 2 Benzylsulfanyl 1 Cyclopropyl Ethanone As an Intermediate/tool Compound

Utility in the Development of Enzyme Inhibitors

The primary application of 2-Benzylsulfanyl-1-cyclopropyl-ethanone in biochemical research lies in its role as a precursor for the synthesis of enzyme inhibitors. This has been notably demonstrated in the development of inhibitors for matrix metalloproteinases, a family of enzymes implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

A significant advancement in the use of this compound is its application in the synthesis of novel hydantoin (B18101) derivatives with potent MMP inhibitory activity. A patented method outlines the use of this compound as a key starting material in a multi-step synthesis to create a library of hydantoin-based MMP inhibitors. googleapis.comgoogle.comgoogle.com

The synthesis involves the reaction of this compound with sodium cyanide and ammonium (B1175870) carbonate in a Bucherer-Bergs reaction to form a cyclopropyl-substituted hydantoin core. This core structure is then further modified to generate a diverse range of derivatives. This synthetic route highlights the utility of this compound in providing the essential cyclopropyl (B3062369) ketone fragment, which is crucial for the subsequent formation of the active inhibitor scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives with MMP Inhibitory Activity

While comprehensive, publicly available structure-activity relationship (SAR) studies specifically for a series of derivatives of this compound are limited, the foundational patent describing their synthesis provides initial insights. The patent suggests that the resulting hydantoin derivatives exhibit beneficial potency and selectivity as MMP inhibitors. google.comgoogle.com The core scaffold, derived from this compound, allows for systematic modifications at various positions of the hydantoin ring and the benzyl (B1604629) group.

General SAR principles for MMP inhibitors often indicate that the nature of the substituent on the aromatic ring and the stereochemistry of the molecule can significantly influence potency and selectivity against different MMP isozymes. For instance, the introduction of a cyclopropyl moiety has been shown in other MMP inhibitor series to enhance microsomal stability and selectivity. Further research building upon the initial discovery would be necessary to delineate the precise structural requirements for optimal inhibitory activity and selectivity within this specific class of compounds derived from this compound.

Molecular Mechanisms of MMP Inhibition (e.g., targeting MMP9, MMP12) by Derived Compounds

The hydantoin derivatives synthesized from this compound have been specifically identified as potent inhibitors of MMP9 and MMP12. googleapis.comgoogle.comgoogle.com These two MMPs are significant targets in various diseases. MMP9 is implicated in tumor invasion and metastasis, while MMP12 is involved in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

The molecular mechanism of inhibition by these hydantoin derivatives likely involves the coordination of the hydantoin ring with the catalytic zinc ion present in the active site of the MMPs. This interaction is a common feature of many MMP inhibitors and is crucial for their inhibitory function. The cyclopropyl group and the benzylsulfanyl moiety of the derivatives are expected to interact with the S1' and other specificity pockets of the enzyme active site, thereby contributing to the potency and selectivity of the inhibition. The specific interactions with amino acid residues within the active sites of MMP9 and MMP12 would determine the selectivity profile of these compounds. Computational modeling and X-ray crystallography studies would be instrumental in elucidating the precise binding modes and the molecular basis for their inhibitory activity against MMP9 and MMP12.

Contribution to Biochemical Probe Development

Currently, there is no direct evidence in the reviewed scientific literature of this compound or its immediate derivatives being utilized in the development of biochemical probes. Biochemical probes are essential tools for studying enzyme function and localization in biological systems. While the structural features of this compound, particularly the ketone group, could theoretically be functionalized to incorporate reporter tags such as fluorophores or biotin, this application has not been reported. The development of activity-based probes or imaging agents from this scaffold remains an area for potential future research.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Benzylsulfanyl-1-cyclopropyl-ethanone?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., benzyl mercaptan) may react with cyclopropane-derived ketones under basic conditions. Lewis acid-mediated reactions (e.g., AlCl₃ or BF₃) are effective for introducing sulfanyl groups, as seen in structurally similar ethanones used to synthesize benzofuran derivatives . Optimization of reaction parameters (solvent, temperature, catalyst) is critical, as demonstrated in analogous syntheses of 1-(benzofuran-2-yl)ethanone derivatives using reflux conditions and anhydrous potassium carbonate .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze the cyclopropyl ring’s protons (δ ~0.5–2.0 ppm) and benzylsulfanyl group (δ ~3.5–4.5 ppm for SCH₂). Compare with PubChem data for related ethanones (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) .

- IR : Identify the carbonyl stretch (~1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion (C₁₂H₁₄OS) and fragmentation patterns. Reference NIST Chemistry WebBook data for validation .

Q. What purification techniques are recommended for this compound?

- Methodology : Recrystallization using ethanol or petroleum ether is effective, as shown in purification protocols for chloro-ethanone derivatives . Column chromatography (silica gel, hexane/ethyl acetate eluent) may resolve impurities from sulfanyl-containing intermediates. Solubility data from structurally similar compounds (e.g., cyclopropylmethoxy derivatives) suggest testing polar aprotic solvents like DMSO for challenging cases .

Advanced Research Questions

Q. How does the sulfanyl group influence the compound’s reactivity in heterocyclic synthesis?

- Methodology : The benzylsulfanyl moiety acts as a leaving group or participates in cyclization reactions. For example, in Lewis acid-mediated syntheses, sulfanyl groups facilitate the formation of benzofuran or thiazole rings via nucleophilic displacement or radical pathways . X-ray crystallography (e.g., of 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone) reveals steric and electronic effects of sulfanyl substituents on molecular geometry .

Q. What strategies resolve contradictions in reported biological activity data for sulfanyl-ethanone derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems .

- Dose-Response Studies : Establish EC₅₀ values under standardized protocols.

- Structural Validation : Confirm compound purity and stereochemistry via HPLC and single-crystal X-ray diffraction to rule out impurities as confounding factors .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Use the InChI key (PubChem-derived) to model interactions with enzymes (e.g., cytochrome P450) or receptors.

- DFT Calculations : Analyze electron density around the sulfanyl and cyclopropyl groups to predict reactivity. Reference PubChem’s quantum-chemical data for validation .

Q. What experimental designs optimize the cyclopropyl group’s stability under acidic/basic conditions?

- Methodology :

- pH Stability Assays : Monitor degradation via HPLC under varying pH (1–14). Cyclopropane rings are prone to ring-opening under strong acids; protective groups (e.g., methoxy) may enhance stability, as seen in 1-(2-(cyclopropylmethoxy)phenyl)ethanone derivatives .

- Kinetic Studies : Measure reaction rates of cyclopropyl cleavage using Arrhenius plots.

Q. How do substituent variations on the benzylsulfanyl group affect catalytic activity in cross-coupling reactions?

- Methodology : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Compare catalytic efficiency in Suzuki-Miyaura couplings using Pd catalysts. Structural analogs like 2-(4-nitrophenyl)ethanone demonstrate substituent-dependent reactivity in palladium-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.